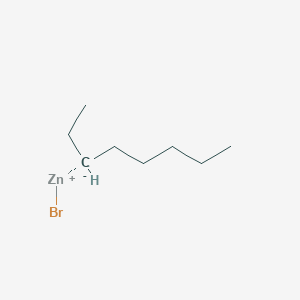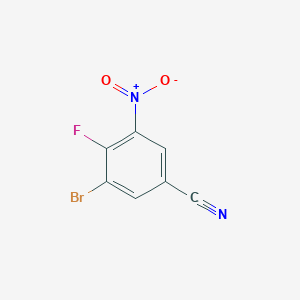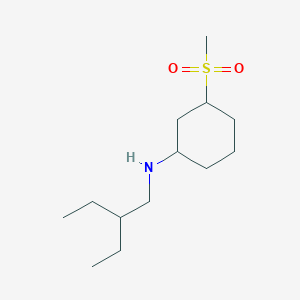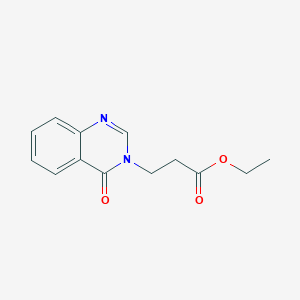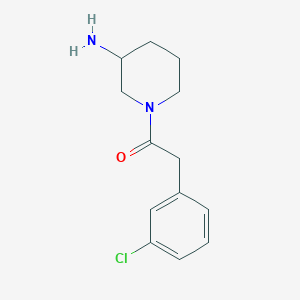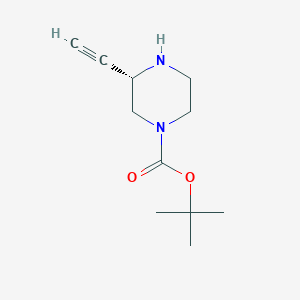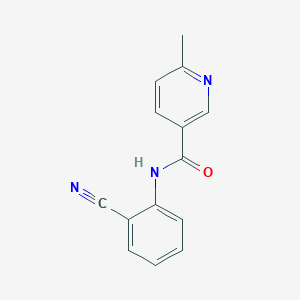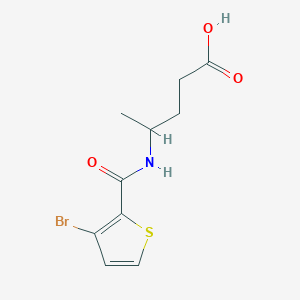
4-(3-Bromothiophene-2-carboxamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromothiophene-2-carboxamido)pentanoic acid is an organic compound with the molecular formula C10H12BrNO3S. This compound is part of the thiophene family, which is known for its sulfur-containing five-membered ring structure. The presence of a bromine atom and a carboxamido group in the thiophene ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromothiophene-2-carboxamido)pentanoic acid typically involves the bromination of thiophene followed by carboxylation and amidation reactions. One common method starts with 3-bromothiophene, which undergoes a carboxylation reaction to form 3-bromothiophene-2-carboxylic acid. This intermediate is then reacted with pentanoic acid and an amine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromothiophene-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromothiophene-2-carboxamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(3-Bromothiophene-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamido group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene-2-carboxylic acid: Similar structure but lacks the pentanoic acid moiety.
4-Bromo-3-thiophenecarboxylic acid: Similar brominated thiophene structure but different functional groups.
2-Acetyl-3-bromothiophene: Contains an acetyl group instead of a carboxamido group
Uniqueness
4-(3-Bromothiophene-2-carboxamido)pentanoic acid is unique due to the presence of both a bromine atom and a carboxamido group on the thiophene ring, along with a pentanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12BrNO3S |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
4-[(3-bromothiophene-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H12BrNO3S/c1-6(2-3-8(13)14)12-10(15)9-7(11)4-5-16-9/h4-6H,2-3H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
RDEDHGFYEMAVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)C1=C(C=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


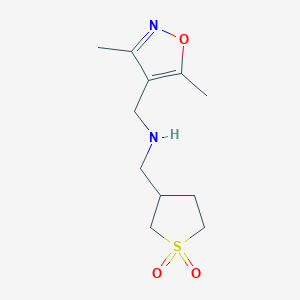
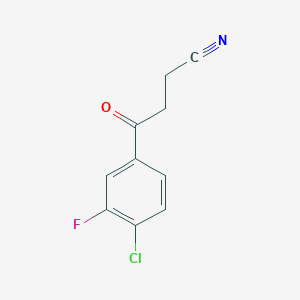
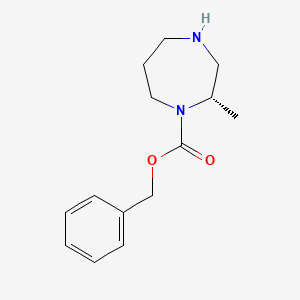
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
